(4-Chlorobenzyl)triphenylphosphonium chloride

Catalog No.
S797733
CAS No.
1530-39-8
M.F
C25H21Cl2P
M. Wt
423.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorobenzyl)triphenylphosphonium chloride

CAS Number

1530-39-8

Product Name

(4-Chlorobenzyl)triphenylphosphonium chloride

IUPAC Name

(4-chlorophenyl)methyl-triphenylphosphanium;chloride

Molecular Formula

C25H21Cl2P

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C25H21ClP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

RAHOAHBOOHXRDY-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Synthesis of Bioactive Compounds:

This compound serves as a valuable precursor for the synthesis of various bioactive molecules with potential therapeutic applications. Some notable examples include:

  • β-amyloid plaque ligands: These molecules are being investigated for their ability to bind to and potentially remove β-amyloid plaques, a hallmark of Alzheimer's disease [].
  • Selective norbornane-type aspartate analog inhibitors of glutamate transporter 1: These compounds are being studied for their potential to modulate glutamate signaling, which could be beneficial in treating neurological disorders [].
  • Pyrethroids with insecticidal activity: (4-Chlorobenzyl)triphenylphosphonium chloride is a key component in the synthesis of pyrethroids, a class of insecticides with broad-spectrum activity [].
  • Chlorinated aromatic avenaciolide analogs with antifungal activity: Research explores the potential of these analogs derived from (4-Chlorobenzyl)triphenylphosphonium chloride for their antifungal properties [].

Wittig-Boden Reactions:

This compound acts as a versatile phosphonium ylide precursor in Wittig-Boden reactions, a powerful tool for the synthesis of various organic molecules with specific functionalities. For example:

  • Arylethenylbenzofuroxan derivatives: These compounds are being investigated for their potential applications in material science and drug discovery [].
  • Substituted benzofuroxans for inhibition of Trypanosoma cruzi growth: Research explores the use of these benzofuroxans derived from (4-Chlorobenzyl)triphenylphosphonium chloride for treating Chagas disease [].
  • Styrylchromones via Wittig reactions: This reaction utilizes (4-Chlorobenzyl)triphenylphosphonium chloride to synthesize styrylchromones, a class of compounds with potential anti-cancer and anti-inflammatory properties.

CTPC is a quaternary phosphonium salt, synthesized in laboratories. It plays a crucial role as a stable and versatile precursor for the synthesis of various phosphonium-based compounds employed extensively in scientific research [].


Molecular Structure Analysis

The key feature of CTPC's structure is the positively charged phosphonium center ([P(C6H5)3]^+). This cation is linked to a chlorophenyl (-C6H4Cl) group on one side and a chloride counterion (Cl^-) on the other []. The three phenyl rings (C6H5) attached to the phosphorus atom contribute to the stability of the cation through delocalization of the positive charge.


Chemical Reactions Analysis

CTPC's primary significance lies in its participation in numerous organic reactions. Here are some key examples:

  • Wittig Reaction: CTPC serves as a vital precursor for the synthesis of alkenes through the Wittig reaction. The positively charged phosphonium center reacts with a strong base to generate a stabilized ylide, which subsequently acts as a nucleophile for the carbon-carbon double bond formation [].
(4-ClC6H4CH2)P(C6H5)3Cl  +  BuLi  ->  (4-ClC6H4CH2)P(C6H5)=C + LiCl + BuH(Wittig Ylide)
  • Horner-Wadsworth-Emmons (HWE) Reaction

    Similar to the Wittig reaction, CTPC can be employed in the HWE reaction for alkene synthesis. However, HWE offers milder reaction conditions and compatibility with a broader range of functional groups [].

  • Phosphonium Salt Metathesis

    CTPC reacts with various nucleophiles to generate new phosphonium salts with tailored properties. This allows researchers to introduce specific functionalities relevant to their research goals [].


Physical And Chemical Properties Analysis

  • Appearance: White to off-white powder [].
  • Molecular Formula: C25H21Cl2P
  • Molecular Weight: 423.32 g/mol []
  • Melting Point: No data available.
  • Boiling Point: Decomposes on heating [].
  • Solubility: Soluble in polar organic solvents like methanol, dichloromethane, and acetonitrile [].
  • Stability: Hygroscopic (absorbs moisture from the air) and should be stored under inert gas [].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1530-39-8

Dates

Modify: 2023-08-15

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